molecular formula C14H18N4O B13211216 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No.: B13211216
M. Wt: 258.32 g/mol
InChI Key: YYLIPKWIQNAZBH-UHFFFAOYSA-N
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Description

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and an oxadiazole moiety

Preparation Methods

The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine typically involves the following steps:

Chemical Reactions Analysis

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include iodine for oxidative cyclization and various bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and potential as a research tool.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H18N4O/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18/h1-5,15H,6-11H2

InChI Key

YYLIPKWIQNAZBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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